molecular formula C9H10F2N2O2 B14030713 2-(4-(Difluoromethoxy)phenyl)acetohydrazide

2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Cat. No.: B14030713
M. Wt: 216.18 g/mol
InChI Key: MMDGBOYBLZYJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Difluoromethoxy)phenyl)acetohydrazide is a chemical compound with the molecular formula C9H10F2N2O2 and a molecular weight of 216.18 g/mol . This compound is known for its unique chemical structure, which includes a difluoromethoxy group attached to a phenyl ring, and an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)phenyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2-(4-(Difluoromethoxy)phenyl)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Difluoromethoxy)phenyl)acetohydrazide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]acetohydrazide

InChI

InChI=1S/C9H10F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)5-8(14)13-12/h1-4,9H,5,12H2,(H,13,14)

InChI Key

MMDGBOYBLZYJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.